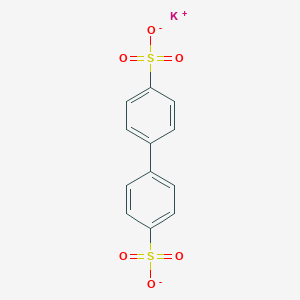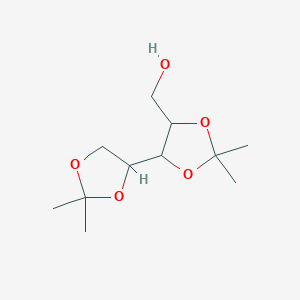
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline, also known as Acridone, is a heterocyclic organic compound that belongs to the family of quinolines. Acridone has been extensively studied for its potential use in various fields such as medicinal chemistry, material science, and analytical chemistry.
作用機序
The mechanism of action of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline is not fully understood. However, studies have shown that this compound and its derivatives exhibit their biological activities through various mechanisms such as inhibition of DNA topoisomerase, inhibition of protein kinase, and inhibition of tubulin polymerization.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound derivatives exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. This compound derivatives have also been shown to exhibit antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. In addition, this compound derivatives have been shown to exhibit antiviral activity by inhibiting viral replication. In vivo studies have shown that this compound derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives have several advantages for lab experiments. They are easy to synthesize and purify and exhibit a wide range of biological activities. However, this compound and its derivatives also have some limitations for lab experiments. They exhibit low solubility in water, which can limit their use in biological assays. In addition, this compound and its derivatives can exhibit cytotoxicity, which can limit their use in cell-based assays.
将来の方向性
There are several future directions for 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline research. One direction is the development of this compound derivatives as potential anticancer agents. Another direction is the development of this compound derivatives as fluorescent probes for the detection of metal ions and other analytes. In addition, the development of this compound derivatives with improved solubility and reduced cytotoxicity is also an important future direction.
合成法
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline can be synthesized by various methods such as the Skraup reaction, Pechmann reaction, and Friedlander synthesis. The Skraup reaction is the most commonly used method for the synthesis of this compound. It involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid to form this compound. The Pechmann reaction involves the condensation of phenol with a β-ketoester in the presence of a Lewis acid catalyst to form a coumarin intermediate, which upon heating with sulfuric acid, undergoes cyclization to form this compound. The Friedlander synthesis involves the reaction of aniline with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst to form a dihydroquinoline intermediate, which upon oxidation with nitric acid, undergoes dehydrogenation to form this compound.
科学的研究の応用
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been extensively studied for its potential use in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit a wide range of biological activities such as antitumor, antibacterial, antiviral, and anti-inflammatory activities. This compound derivatives have also been developed as potential anticancer agents. In material science, this compound has been used as a building block for the synthesis of fluorescent dyes and polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions and other analytes.
特性
| 18061-48-8 | |
分子式 |
C13H12N2O4 |
分子量 |
260.24 g/mol |
IUPAC名 |
[(E)-(1-acetyloxyquinolin-4-ylidene)amino] acetate |
InChI |
InChI=1S/C13H12N2O4/c1-9(16)18-14-12-7-8-15(19-10(2)17)13-6-4-3-5-11(12)13/h3-8H,1-2H3/b14-12+ |
InChIキー |
HGGQOJCRQGAQBU-WYMLVPIESA-N |
異性体SMILES |
CC(=O)O/N=C/1\C=CN(C2=CC=CC=C12)OC(=O)C |
SMILES |
CC(=O)ON=C1C=CN(C2=CC=CC=C12)OC(=O)C |
正規SMILES |
CC(=O)ON=C1C=CN(C2=CC=CC=C12)OC(=O)C |
同義語 |
1-AAIDQ 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


